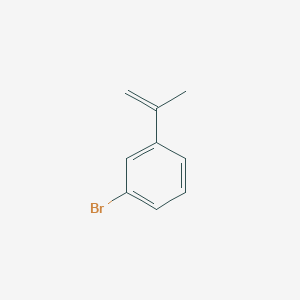
1-Bromo-3-(1-propen-2-yl)benzene
概要
説明
1-Bromo-3-(1-propen-2-yl)benzene is an organic compound that belongs to the class of aryl bromides. It is characterized by a benzene ring substituted with a bromine atom and a propenyl group.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1-propen-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1-propen-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
化学反応の分析
Types of Reactions
1-Bromo-3-(1-propen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The propenyl group can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Heck Coupling: Palladium catalysts and bases like triethylamine are employed.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes
科学的研究の応用
1-Bromo-3-(1-propen-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Chemical Research: Employed in studies involving reaction mechanisms and the development of new synthetic methodologies
作用機序
The mechanism of action of 1-Bromo-3-(1-propen-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but with a propyl group instead of a propenyl group.
1-Bromo-3-(2-propyn-1-yl)benzene: Contains a propynyl group instead of a propenyl group.
3-Bromocumene: Similar structure with a cumene group.
Uniqueness
1-Bromo-3-(1-propen-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a propenyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-bromo-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSXGLQLQHDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-58-1 | |
| Record name | 1-bromo-3-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
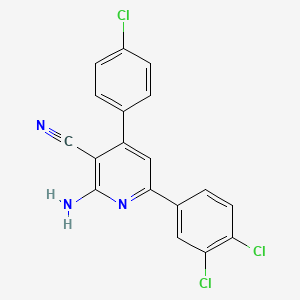
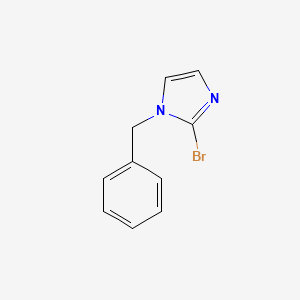
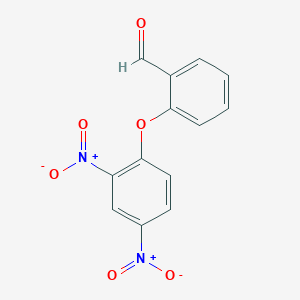


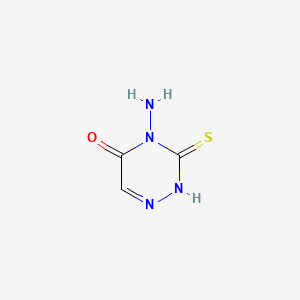
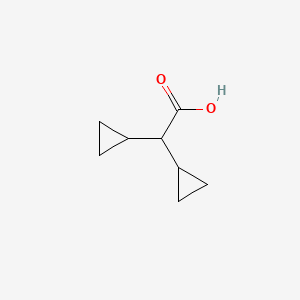
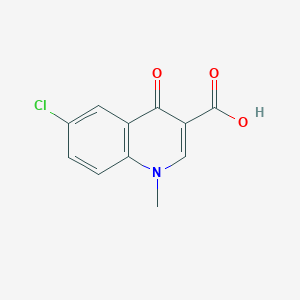

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)
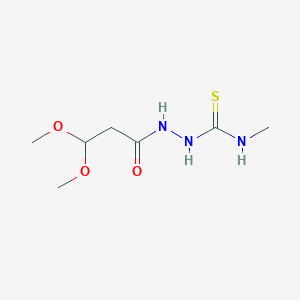
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
